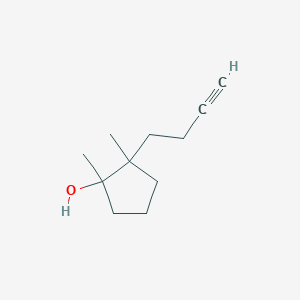
2-Amino-5-hydroxy-4-methylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-hydroxy-4-methylbenzonitrile is an organic compound with the molecular formula C8H8N2O It is a derivative of benzonitrile, characterized by the presence of an amino group, a hydroxyl group, and a methyl group on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-hydroxy-4-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-methyl-2-nitrophenol with sodium cyanide, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a solvent such as ethanol and a reducing agent like hydrogen gas or a metal catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 4-methyl-2-nitrobenzonitrile in the presence of a suitable catalyst, such as palladium on carbon. This process allows for the selective reduction of the nitro group to an amino group, yielding the desired product with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-hydroxy-4-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products Formed
Oxidation: 2-Amino-5-hydroxy-4-methylbenzaldehyde.
Reduction: 2-Amino-5-hydroxy-4-methylbenzylamine.
Substitution: 2-Halo-5-hydroxy-4-methylbenzonitrile.
Applications De Recherche Scientifique
2-Amino-5-hydroxy-4-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-5-hydroxy-4-methylbenzonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4-methylbenzonitrile
- 2-Amino-5-chlorobenzonitrile
- 2-Amino-4-hydroxybenzonitrile
Uniqueness
2-Amino-5-hydroxy-4-methylbenzonitrile is unique due to the presence of both an amino group and a hydroxyl group on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C8H8N2O |
|---|---|
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
2-amino-5-hydroxy-4-methylbenzonitrile |
InChI |
InChI=1S/C8H8N2O/c1-5-2-7(10)6(4-9)3-8(5)11/h2-3,11H,10H2,1H3 |
Clé InChI |
DTEAZMVWMGLFRB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1O)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15272415.png)
amine](/img/structure/B15272421.png)






